molecular formula C8H17NO B8275873 3-Ethyl-4-hydroxy-3-methylpiperidine

3-Ethyl-4-hydroxy-3-methylpiperidine

Cat. No.: B8275873
M. Wt: 143.23 g/mol
InChI Key: ABAMEBGWPPRXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-4-hydroxy-3-methylpiperidine is a chemical compound intended for research and development use only. It is not approved for use in humans, animals, or as a drug, and must not be ingested. Piperidine derivatives are of significant interest in scientific research, particularly in medicinal chemistry. They frequently serve as key synthetic intermediates or core scaffolds in the development of novel bioactive molecules . For instance, substituted piperidines and piperazines are extensively investigated for their potential interaction with various biological targets, building upon research into complex receptor antagonists . The specific structural features of this compound—including the piperidine ring, hydroxyl group, and ethyl/methyl substitutions—make it a versatile building block for constructing more complex chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. Researchers can utilize this compound in the synthesis of potential pharmacological tools or in the exploration of new chemical spaces. Proper safety protocols must be followed. For detailed handling, storage, and disposal information, please refer to the Safety Data Sheet (SDS).

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-ethyl-3-methylpiperidin-4-ol

InChI

InChI=1S/C8H17NO/c1-3-8(2)6-9-5-4-7(8)10/h7,9-10H,3-6H2,1-2H3

InChI Key

ABAMEBGWPPRXNH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNCCC1O)C

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Strategies: Modifying substituent positions (e.g., introducing hydroxyl or ethyl groups) can optimize bioactivity.
  • Data Limitations : Direct experimental data on this compound’s properties and activities are absent in the provided evidence. Future studies should focus on its synthesis, crystallography, and pharmacological profiling.

Q & A

Q. How can researchers integrate computational and experimental data to refine the pharmacophore model of this compound?

  • Methodology : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with SAR (Structure-Activity Relationship) data. Use machine learning (e.g., Random Forest) to identify key descriptors (e.g., logP, H-bond donors) correlating with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.